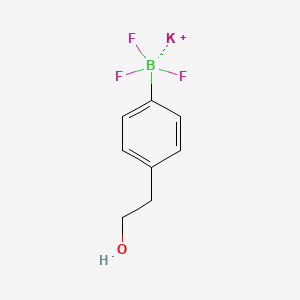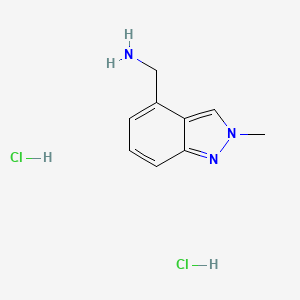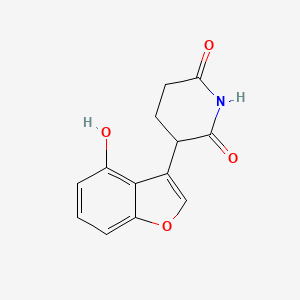
3-(4-Hydroxybenzofuran-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is a compound that features a benzofuran ring fused with a piperidine-2,6-dione moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under dehydrative conditions . Another approach involves free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing large quantities of the compound with fewer side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds .
Aplicaciones Científicas De Investigación
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines, making it useful in anti-inflammatory treatments .
Comparación Con Compuestos Similares
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its use in treating skin diseases.
Bergapten: Used in anti-inflammatory treatments.
Uniqueness
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is unique due to its combination of a benzofuran ring with a piperidine-2,6-dione moiety. This structure provides a distinct set of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11NO4/c15-9-2-1-3-10-12(9)8(6-18-10)7-4-5-11(16)14-13(7)17/h1-3,6-7,15H,4-5H2,(H,14,16,17) |
Clave InChI |
OAIOQNYSNKRNJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=COC3=CC=CC(=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




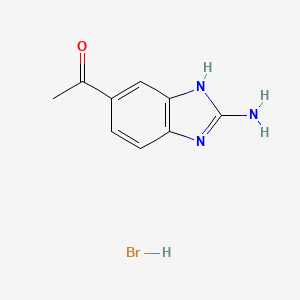
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
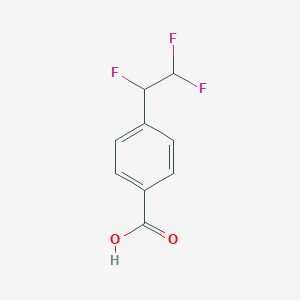

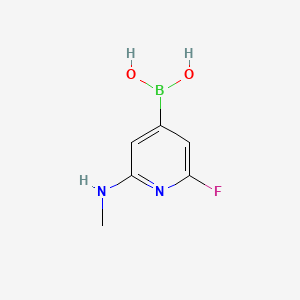
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
